VHL ligand 7 was developed through structure-guided design and optimization based on previous ligands that exhibited nanomolar binding affinities to the von Hippel-Lindau protein. It belongs to a class of compounds known as VHL-recruiting ligands, which are characterized by their ability to bind to the VHL protein and facilitate the ubiquitination and subsequent degradation of target proteins, particularly those involved in cancer progression and other diseases .
The synthesis of VHL ligand 7 involves several key steps, primarily focused on optimizing the binding affinity to the VHL protein. The synthetic route includes:
VHL ligand 7 has a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to the VHL protein. The key features include:
The crystal structure analysis reveals that VHL ligand 7 binds effectively within the pocket of the VHL protein, mimicking interactions observed with natural substrates like HIF-1α .
The chemical reactions involved in synthesizing VHL ligand 7 include:
VHL ligand 7 operates by binding to the von Hippel-Lindau protein, which subsequently recruits target proteins for ubiquitination. The mechanism involves:
VHL ligand 7 exhibits several notable physical and chemical properties:
VHL ligand 7 has significant applications in scientific research and therapeutic development:
The ubiquitin-proteasome system represents the primary pathway for controlled intracellular protein degradation in eukaryotic cells. Within this system, E3 ubiquitin ligases serve as the central specificity determinants, responsible for recognizing substrate proteins and facilitating their ubiquitination. These enzymes operate within a cascade mechanism: ubiquitin is activated by E1 activating enzymes, transferred to E2 conjugating enzymes, and finally delivered to substrates via E3 ligases, which catalyze the formation of polyubiquitin chains. Polyubiquitinated substrates are subsequently recognized and degraded by the 26S proteasome. The human genome encodes over 600 E3 ubiquitin ligases, yet only a handful have been successfully leveraged for therapeutic targeting due to historical challenges in identifying druggable binding sites within these proteins [1] [9].
Proteolysis targeting chimeras represent a revolutionary approach in pharmacological intervention that transcends traditional occupancy-based inhibition. These heterobifunctional molecules consist of three key elements: (1) a ligand that binds a target protein of interest; (2) a ligand that recruits an E3 ubiquitin ligase; and (3) a chemical linker connecting these two moieties. By simultaneously engaging both the target protein and an E3 ligase, proteolysis targeting chimeras induce the formation of a ternary complex that facilitates the transfer of ubiquitin to the target protein, marking it for proteasomal destruction. This event-driven mechanism offers several advantages over conventional inhibitors, including the ability to target proteins lacking enzymatic activity (e.g., scaffolding proteins, transcription factors), achieve substoichiometric degradation, and potentially overcome drug resistance mechanisms. The catalytic nature of proteolysis targeting chimeras enables sustained target suppression beyond the pharmacokinetic presence of the molecule itself [3] [5] [6].
The von Hippel-Lindau tumor suppressor protein functions as the substrate recognition subunit within the Cullin2-RING E3 ligase complex, primarily known for targeting hypoxia-inducible factor 1α for oxygen-dependent degradation. Early efforts to develop von Hippel-Lindau ligands stemmed from structural insights into its interaction with hypoxia-inducible factor 1α. The cocrystal structure of the von Hippel-Lindau-Elongin B-Elongin C complex bound to a hydroxyproline-containing hypoxia-inducible factor 1α peptide (residues 556-574) revealed critical binding interactions, particularly around the hydroxyproline residue that inserts into a deep pocket within von Hippel-Lindau's β-domain [9].
Table 1: Evolution of von Hippel-Lindau Ligand Development
| Generation | Representative Compounds | Design Basis | Key Advancements |
|---|---|---|---|
| Peptidic ligands | Hypoxia-inducible factor 1α-derived peptides | Native substrate mimicry | Proof-of-concept for von Hippel-Lindau binding |
| First-generation small molecules | Compound 7, VH032 | Structure-based optimization of hydroxyproline fragments | Improved binding affinity and drug-like properties |
| Optimized ligands | VH101, VH298 | Introduction of hydrophobic substituents and rigidification | Nanomolar binding affinity; cell permeability |
| PROTAC-optimized | VHL ligand 7 (7-hydroxycoumarin derivatives) | Fragment-based screening and structural characterization | Novel binding mode; alternative binding site on Elongin C |
The journey toward drug-like von Hippel-Lindau ligands began with peptidomimetic approaches that retained the critical hydroxyproline residue but improved metabolic stability. This culminated in the first small-molecule von Hippel-Lindau inhibitors reported in 2012, featuring optimized hydroxyproline analogs with hydrophobic substituents that enhanced von Hippel-Lindau binding affinity. These pioneering compounds (e.g., VH032, VH101) achieved nanomolar binding affinities and served as the foundational E3 ligase-recruiting elements in early proteolysis targeting chimeras, enabling the degradation of diverse targets including nuclear receptors and kinases. Subsequent optimization focused on improving physicochemical properties, binding kinetics, and selectivity profiles to enhance proteolysis targeting chimeras efficiency [3] [8] [9].
von Hippel-Lindau Ligand 7 represents a structurally distinct class of von Hippel-Lindau complex binders based on the 7-hydroxycoumarin (7HC) scaffold. Its discovery emerged unexpectedly from fragment screening campaigns against the von Hippel-Lindau-Elongin B-Elongin C complex using a 1,500-compound library. Unlike traditional von Hippel-Lindau ligands that target the hypoxia-inducible factor 1α binding pocket in the β-domain, crystallographic studies revealed that 7-hydroxycoumarin derivatives bind exclusively to Elongin C at an interface that partially overlaps with the Cullin2 recruitment site. This novel binding mode was confirmed through multiple co-crystal structures (PDB: 8ZVJ, 8ZV8) resolved at 2.60-3.00 Å resolution, showing conserved hydrophobic interactions between the benzopyran core of 7-hydroxycoumarin derivatives and residues including Glutamate 64, Isoleucine 65, Glutamate 102, and Methionine 105 of Elongin C [2].
Table 2: Characterization of von Hippel-Lindau Ligand 7 Binding Interactions
| Characteristic | Traditional von Hippel-Lindau Ligands | von Hippel-Lindau Ligand 7 (7HC derivatives) |
|---|---|---|
| Target protein | von Hippel-Lindau β-domain | Elongin C |
| Binding site | Hypoxia-inducible factor 1α pocket | Cullin2 interface region |
| Key interactions | Hydrogen bonding with Tyrosine 98, Histidine 115; hydrophobic packing | Hydrophobic interactions with Glutamate 64, Isoleucine 65, Methionine 105 |
| Affinity range | nM-µM | µM (fragment-level) |
| Effect on complex assembly | Blocks substrate recruitment | Potentially modulates Cullin2-Von Hippel-Lindau-Elongin B-Elongin C assembly |
| Chemical scaffold | Hydroxyproline derivatives | 7-hydroxycoumarin derivatives |
The significance of von Hippel-Lindau Ligand 7 lies in its expansion of the chemical toolbox for targeted protein degradation beyond traditional substrate-competitive ligands. By binding to Elongin C rather than von Hippel-Lindau itself, these compounds validate a previously underexplored surface on the von Hippel-Lindau-Elongin B-Elongin C complex as druggable. Although initial 7-hydroxycoumarin derivatives exhibit relatively modest binding affinities (micromolar range), they provide valuable starting points for medicinal chemistry optimization toward higher-affinity Elongin C binders. More importantly, their distinct binding location offers potential advantages: (1) the possibility to modulate Cullin2 recruitment and thus regulate von Hippel-Lindau E3 ligase activity; (2) reduced interference with endogenous substrate binding; and (3) orthogonal binding to existing von Hippel-Lindau ligands, enabling potential multi-targeting strategies. These properties make von Hippel-Lindau Ligand 7 a promising foundational chemical scaffold for developing novel proteolysis targeting chimeras and probes to investigate the biology of Cullin-RING ligase complex assembly [2].
Figure 1: Structural Basis of von Hippel-Lindau Ligand 7 Binding(Conceptual representation based on crystallographic data)
[ELONGIN C Protein] Binding Pocket: - ILE65: Hydrophobic interaction - GLU64: Hydrophobic/Aliphatic interaction - MET105: Central hydrophobic contact - PHE109: Edge interaction [7-Hydroxycoumarin Core] Benzopyran ring system positioned by hydrophobic contacts Hydroxy group potential H-bond donor The unexpected discovery of von Hippel-Lindau Ligand 7 exemplifies how fragment-based screening approaches can reveal novel ligandable sites on well-studied protein complexes. This expansion of chemical space for von Hippel-Lindau-Elongin B-Elongin C binders enhances opportunities for developing next-generation degraders with differentiated mechanisms, potentially overcoming limitations associated with substrate-competitive von Hippel-Lindau ligands. Future optimization of 7-hydroxycoumarin derivatives may yield chemical probes to investigate the functional consequences of modulating Cullin2-Von Hippel-Lindau-Elongin B-Elongin C complex formation, in addition to their application as E3 ligase-recruiting elements in proteolysis targeting chimeras [2] [10].
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